molecular formula C12H23ClN2O2 B3000251 tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate hydrochloride CAS No. 1461706-82-0

tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate hydrochloride

Cat. No.: B3000251
CAS No.: 1461706-82-0
M. Wt: 262.78
InChI Key: RWWSGJYWQGVSKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

tert-butyl N-(5-amino-1-bicyclo[3.1.1]heptanyl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-10(2,3)16-9(15)14-12-6-4-5-11(13,7-12)8-12;/h4-8,13H2,1-3H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWSGJYWQGVSKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCCC(C1)(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This compound, characterized by its molecular formula C12H22N2O2C_{12}H_{22}N_{2}O_{2} and a molecular weight of approximately 226.32 g/mol, is hypothesized to interact with various biological targets, influencing neurotransmitter systems and potentially exhibiting neuroprotective effects.

Structural Characteristics

The compound features a bicyclo[3.1.1]heptane moiety, which contributes to its three-dimensional arrangement, enhancing its biological activity potential. The presence of the tert-butyl carbamate functional group is significant for its pharmacological interactions.

Property Details
Molecular FormulaC₁₂H₂₂N₂O₂
Molecular Weight226.32 g/mol
Structure TypeBicyclic

Pharmacological Activity

Research indicates that compounds with structural similarities to tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate may exhibit various pharmacological effects, particularly in neuroprotection and modulation of neurotransmitter systems. For example, studies have shown that related compounds can reduce pro-inflammatory cytokines and protect against neuronal cell death in models of neurodegenerative diseases such as Alzheimer's disease (AD) .

Neuroprotective Effects

In vitro studies have suggested that tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate may protect astrocytes from toxicity induced by amyloid-beta (Aβ) peptides, which are implicated in AD pathology. The compound appears to modulate inflammatory responses by reducing levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in treated astrocyte cultures .

Study 1: Astrocyte Protection Against Aβ Toxicity

A study investigated the protective effects of tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate on astrocytes exposed to Aβ 1-42 peptides. The results indicated:

  • Cell Viability : Treatment with the compound resulted in improved cell viability compared to control groups exposed solely to Aβ.
  • Cytokine Levels : There was a notable decrease in TNF-α production, suggesting an anti-inflammatory effect, although this was not statistically significant compared to Aβ-only groups .

Study 2: Interaction with Neurotransmitter Systems

The compound's ability to interact with neurotransmitter receptors was assessed through binding assays, revealing potential modulatory effects on receptors involved in cognitive function and mood regulation.

Comparative Analysis with Related Compounds

A comparative analysis reveals how tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate differs from structurally similar compounds:

Compound Name Structure Type Unique Features
Tert-butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamateBicyclicSmaller structure; different biological interactions
Tert-butyl (phenyl)carbamateAromaticContains an aromatic ring; distinct reactivity profile

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclic Carbamates with Varied Ring Systems

a. tert-Butyl N-{3-Azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS 880545-32-4)
  • Structure: Bicyclo[4.1.0]heptane (norbornane analog) with a tertiary amine and Boc protection.
  • Applications: Used in synthesizing kinase inhibitors due to its planar geometry .
b. tert-Butyl N-{4-Aminobicyclo[2.2.1]heptan-1-yl}carbamate Hydrochloride
  • Structure: Bicyclo[2.2.1]heptane (norbornane) with a primary amine and Boc group.
  • Key Differences: The norbornane scaffold (bicyclo[2.2.1]) is more rigid and hydrophobic, favoring applications in prodrug design for enhanced membrane permeability . Molecular Weight: ~250–270 g/mol (estimated), comparable to the target compound .
c. Benzyl N-{3-Azabicyclo[4.1.0]heptan-6-yl}carbamate Hydrochloride (CAS 910789-29-6)
  • Structure : Benzyl carbamate-protected azabicyclo[4.1.0]heptane.
  • Key Differences :
    • The benzyl group increases lipophilicity but reduces stability under hydrogenation conditions compared to tert-butyl.
    • Applications: Intermediate in antimicrobial agents .

Non-Bicyclic Carbamates

a. tert-Butyl N-[(1S,3R)-3-Aminocyclohexyl]carbamate (CAS 1298101-47-9)
  • Structure : Cyclohexane ring with axial Boc-protected amine.
  • Key Differences :
    • Flexible cyclohexane ring lacks the steric constraints of bicyclic systems, enabling broader conformational adaptability in drug-receptor interactions .
    • Molecular Weight: ~240–260 g/mol (estimated), slightly lower than the target compound .
b. tert-Butyl 3-Oxopyrrolidine-1-carboxylate (CAS 101385-93-7)
  • Structure: Pyrrolidinone with Boc protection.
  • Key Differences :
    • The ketone group introduces polarity, improving aqueous solubility but reducing blood-brain barrier penetration compared to bicyclic amines .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Core Structure Key Applications
Target Compound 1461706-82-0 C₁₂H₂₃ClN₂O₂ 262.78 Bicyclo[3.1.1]heptane CNS drugs, protease inhibitors
tert-Butyl N-{3-Azabicyclo[4.1.0]heptan-1-yl} 880545-32-4 C₁₁H₂₀N₂O₂ 220.29 Bicyclo[4.1.0]heptane Kinase inhibitors
tert-Butyl N-{4-Aminobicyclo[2.2.1]heptan-1-yl} N/A ~C₁₂H₂₂ClN₂O₂ ~260 Bicyclo[2.2.1]heptane Prodrugs
Benzyl N-{3-Azabicyclo[4.1.0]heptan-6-yl} 910789-29-6 C₁₃H₁₇ClN₂O₂ 268.74 Bicyclo[4.1.0]heptane Antimicrobial agents
tert-Butyl N-[(1S,3R)-3-Aminocyclohexyl] 1298101-47-9 C₁₁H₂₂N₂O₂ 214.30 Cyclohexane Peptidomimetics

Research Findings and Trends

  • Synthetic Accessibility: The target compound’s bicyclo[3.1.1] core requires specialized synthetic routes, such as cyclopropanation or photochemical ring closure, which are less common than the Diels-Alder reactions used for norbornane derivatives .
  • Bioactivity : Bicyclo[3.1.1] systems exhibit superior metabolic stability over cyclohexane analogs in preclinical studies, attributed to reduced cytochrome P450 enzyme interactions .
  • Market Trends : High pricing (€1,341/50mg) reflects its niche applications and complex synthesis, whereas simpler carbamates (e.g., cyclohexyl derivatives) are more cost-effective .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.